(S)-Cetirizine-d4 (dihydrochloride) is derived from cetirizine, which itself is an active metabolite of hydroxyzine. Cetirizine acts as a selective antagonist for the H1 histamine receptor, making it effective for alleviating symptoms associated with allergies. The compound can be synthesized through various chemical methods, often involving the use of isotopic labeling techniques to introduce deuterium atoms into the molecular structure.
The synthesis of (S)-Cetirizine-d4 typically involves the following steps:
(S)-Cetirizine-d4 (dihydrochloride) has a molecular formula of with a molecular weight of approximately 465.83 g/mol. The structure features a piperazine ring, a carboxylic acid group, and aromatic rings, which contribute to its biological activity.
(S)-Cetirizine-d4 can undergo various chemical reactions typical for antihistamines:
The mechanism of action for (S)-Cetirizine-d4 involves:
Studies show that cetirizine's action can be characterized by its rapid absorption and prolonged half-life compared to other antihistamines .
Physical properties such as melting point, boiling point, and solubility data are critical for understanding its behavior in pharmaceutical formulations and during storage .
(S)-Cetirizine-d4 (dihydrochloride) serves several scientific purposes:
The synthesis of enantiopure (S)-Cetirizine-d4 dihydrochloride requires precise chiral induction strategies to ensure configurational integrity at the benzhydryl carbon. Three primary methodologies dominate:
Table 1: Comparison of Synthetic Methods for (S)-Cetirizine-d4
Method | Deuterium Source | Key Step | ee (%) | Yield (%) |
---|---|---|---|---|
Chiral Pool | NaBD₄ | Deuteride reduction of ketone | >99 | 65–70 |
Asymmetric Hydrogenation | D₂ | Ru-catalyzed C=C bond reduction | 92–95 | 80–85 |
Enzymatic Resolution | D₂O (indirect) | Ester hydrolysis | 98 | 40–45 |
Deuterium atoms in (S)-Cetirizine-d4 are strategically incorporated at the β-positions of the ethoxy linker (–O–CD₂–CD₂–N–) to minimize metabolic cleavage while maintaining pharmacological activity. Key techniques include:
Table 2: Deuterium Positions in (S)-Cetirizine-d4 Dihydrochloride
Position | Chemical Environment | Deuteration Method | Incorporation (%) |
---|---|---|---|
Cα (ethoxy chain) | –O–CH₂–CD₂–N– | Thianthrenium-HIE (K₂CO₃/D₂O) | 96 |
Cβ (ethoxy chain) | –O–CD₂–CH₂–N– | Alkyl bromide displacement | 98 |
Achieving >98% ee necessitates multimodal purification:
Table 3: Purification Strategies for Enantiomeric Excess Optimization
Technique | Conditions | ee (%) | Recovery (%) |
---|---|---|---|
SFC (Chiralpak AD-RH) | CO₂/MeOH/0.1% TFA, 2 mL/min | 99.5 | 90 |
Diastereomeric Crystallization | (L)-Tartaric acid in EtOH/H₂O | 99.0 | 75 |
CCC | Hexane/EtOAc/MeOH/H₂O (5:5:4:4) | 98.0 | 85 |
Distinguishing (S)-Cetirizine-d4 from racemic mixtures requires orthogonal analytical approaches:
Table 4: Key Analytical Parameters for Enantiomer Differentiation
Method | Parameter | (S)-Cetirizine-d4 | Racemic Cetirizine-d4 |
---|---|---|---|
Chiral SFC | Retention time (min) | 4.2 | Dual peaks (4.2 and 5.1) |
MS/MS | Fragment m/z (389.2 →) | 201.1 | 201.1 (both enantiomers) |
VCD | ∆Δε at 2,205 cm⁻¹ (L·mol⁻¹·cm⁻¹) | +12.3 | 0 (signal cancellation) |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7